molecular formula C10H9N3O B11908502 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol CAS No. 39744-77-9

4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol

Cat. No.: B11908502
CAS No.: 39744-77-9
M. Wt: 187.20 g/mol
InChI Key: HNVUVPWBSNSMTQ-UHFFFAOYSA-N
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Description

4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Base mediums like sodium hydroxide or potassium carbonate are commonly used for substitution reactions.

Major Products:

    Oxidation: Sulfones and their derivatives.

    Substitution: Various substituted imidazoquinoxalines depending on the starting materials and reagents used.

Comparison with Similar Compounds

  • Imidazo[1,5-a]quinoxaline
  • Pyrrolo[1,2-a]quinoxaline
  • Thiazolo[3,4-a]quinoxaline

Comparison: 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol is unique due to its specific structure, which allows for a diverse range of chemical reactions and biological activities. Compared to other similar compounds, it has shown more pronounced biological activities, particularly in anticancer and neuroprotective applications .

Properties

CAS No.

39744-77-9

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol

InChI

InChI=1S/C10H9N3O/c14-7-1-2-9-8(5-7)12-6-10-11-3-4-13(9)10/h1-5,12,14H,6H2

InChI Key

HNVUVPWBSNSMTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN2C3=C(N1)C=C(C=C3)O

Origin of Product

United States

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